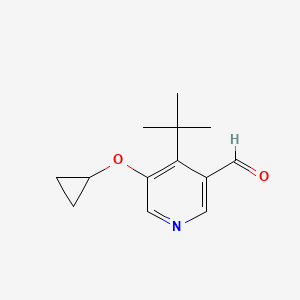
5-Cyclopropoxy-4-formylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-formylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formylpyridine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a pyridine derivative followed by formylation and sulfonamidation. The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-formylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-Cyclopropoxy-4-formylpyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-formylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2-formylpyridine-4-sulfonamide
- 4-Cyclopropoxy-5-formylpyridine-2-sulfonamide
Uniqueness
5-Cyclopropoxy-4-formylpyridine-2-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c10-16(13,14)9-3-6(5-12)8(4-11-9)15-7-1-2-7/h3-5,7H,1-2H2,(H2,10,13,14) |
InChI Key |
FLDXBPNFQRCKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C=O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


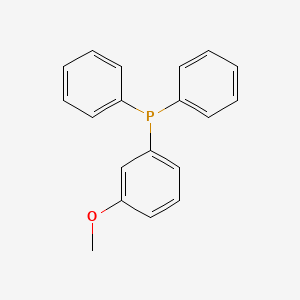
![N-[5-[2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl]-2-methylpyridin-3-yl]-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B14807850.png)
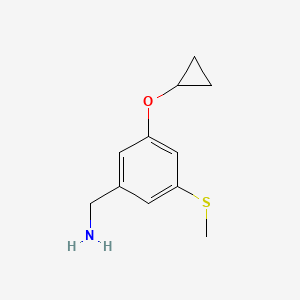
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14807880.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)

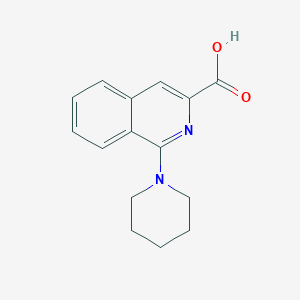
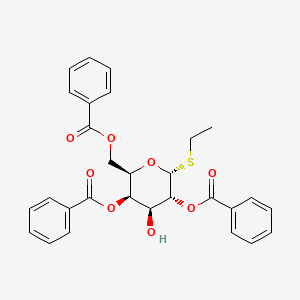


![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)
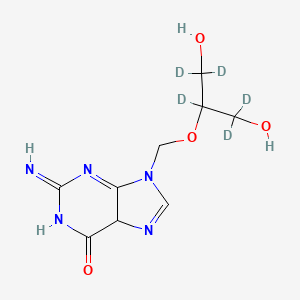
![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)
